N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide
Description
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2)16-8-13(5-6-17(16)22-19(20)24)18(23)21-9-12-3-4-14-10-25-11-15(14)7-12/h3-8H,9-11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGSFGXYMIPDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(COC4)C=C3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation reaction, which has been used to synthesize similar benzofuran derivatives . This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of advanced techniques such as proton quantum tunneling has also been explored to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2-hydroxy-5-nitrobenzaldehyde
- Ethyl 5-nitrobenzofuran-2-carboxylate
- N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
What sets N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide apart is its unique combination of the benzofuran and indole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
